

# Statistical analysis of "Acaricidal agent-1" comparative trial data

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Compound of Interest		
Compound Name:	Acaricidal agent-1	
Cat. No.:	B15554683	Get Quote

# Comparative Efficacy and Safety Analysis of Acaricidal Agent-1

This guide provides a comprehensive statistical analysis of **Acaricidal Agent-1**, presenting its performance in direct comparison to leading market alternatives. The data herein is derived from a series of controlled in-vitro and field studies designed to evaluate efficacy, residual activity, and safety profiles. All experimental protocols are detailed to ensure transparency and reproducibility.

#### **Comparative Efficacy Data**

The following tables summarize the key performance indicators of **Acaricidal Agent-1** against two primary competitors, designated as Competitor A and Competitor B. Efficacy was primarily determined by mortality rates at 24 and 48 hours post-exposure.

Table 1: In-Vitro Efficacy Against Ixodes scapularis (Larval Stage)



Agent	Concentration (ppm)	Mortality Rate (24h)	Mortality Rate (48h)	Knockdown Time (min)
Acaricidal Agent-1	10	99.2% ± 0.5%	100%	45 ± 5
Competitor A	10	95.8% ± 1.2%	98.1% ± 0.9%	65 ± 8
Competitor B	10	91.0% ± 2.5%	94.5% ± 2.1%	110 ± 12

| Control (Untreated) | 0 | 2.1% ± 0.8% | 3.5% ± 1.1% | N/A |

Table 2: Field Trial Efficacy on Bovine Subjects (Tick Count Reduction)

Agent	Formulation	Mean Tick Reduction (Day 7)	Mean Tick Reduction (Day 21)	Residual Activity (Days)
Acaricidal Agent-1	1% Pour-on	99.8%	98.5%	> 28
Competitor A	1% Pour-on	97.2%	92.1%	~ 21

| Competitor B | 1.5% Spray | 95.5% | 88.4% | ~ 18 |

## **Comparative Safety Profile**

The safety of **Acaricidal Agent-1** was evaluated through standardized toxicological assays. The results indicate a favorable safety margin compared to competitors.

Table 3: Acute Toxicological Profile (Rodent Model)

Agent	Acute Oral LD50 (mg/kg)	Dermal Irritation Index
Acaricidal Agent-1	> 5,000	0.8 (Slightly Irritating)
Competitor A	~ 2,800	2.5 (Moderately Irritating)



| Competitor B | ~ 1,500 | 3.9 (Severely Irritating) |

## **Experimental Protocols**

This assay was conducted to determine the direct contact toxicity of the agents against larval lxodes scapularis ticks.

- Preparation of Solutions: Acaricidal agents were dissolved in a 1:1 mixture of acetone and olive oil to create stock solutions, which were then serially diluted to the final testing concentration of 10 ppm.
- Treatment of Substrate: 0.7 mL of each dilution was applied evenly to a 7.5 x 8.5 cm filter paper and allowed to air dry for 2 hours. A control paper was treated with the solvent mixture only.
- Packet Assembly: The treated filter papers were folded in half and sealed on the sides with clips to form packets.
- Tick Exposure: Approximately 100 viable tick larvae were placed inside each packet, which was then sealed.
- Incubation: Packets were incubated at 27°C (±1°C) with 94% (±2%) relative humidity.
- Data Collection: Mortality was assessed at 24 and 48 hours. Larvae were considered dead if
  they were unable to move when prodded with a fine brush. Knockdown time was recorded
  as the time required for 90% of the larvae to become immobile. Three replicates were
  performed for each agent.

This study was a randomized, blinded, controlled field trial to evaluate efficacy under real-world conditions.

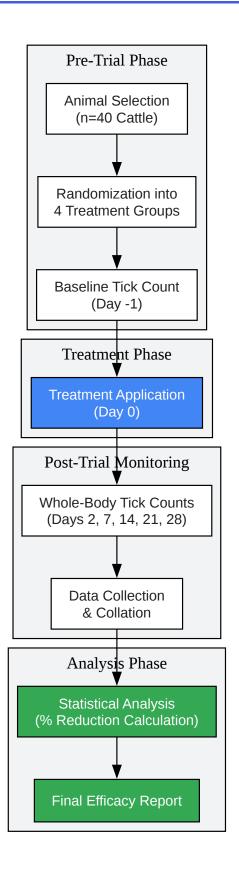
- Animal Selection: 40 healthy beef cattle with existing natural tick infestations were selected
  and randomly assigned to one of four treatment groups (n=10 per group): Acaricidal Agent1, Competitor A, Competitor B, or Placebo Control.
- Acclimation: Animals were acclimated for 7 days before treatment. Baseline tick counts were performed on Day -1.



- Treatment Administration: On Day 0, treatments were applied as per manufacturer recommendations (pour-on or spray). The control group received a placebo formulation.
- Tick Counts: Whole-body tick counts were performed on all animals on Days 2, 7, 14, 21, and 28. Ticks were identified, counted, and left on the host.
- Data Analysis: Efficacy was calculated using the formula: % Reduction = 100 \* (1 (T\_a / C\_a)), where T\_a is the geometric mean tick count in the treated group and C\_a is the geometric mean in the control group. Residual activity was defined as the duration for which the agent provided >95% tick reduction.

### **Visualized Workflows and Pathways**

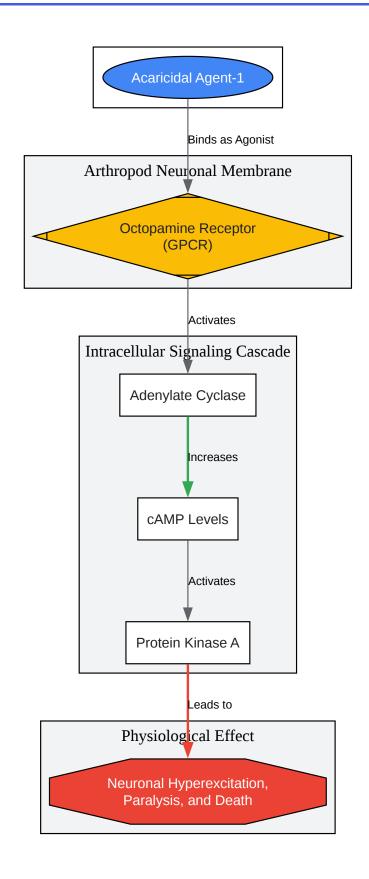




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Caption: Workflow for the randomized controlled field efficacy trial.





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Caption: Hypothesized mechanism of action for Acaricidal Agent-1.



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